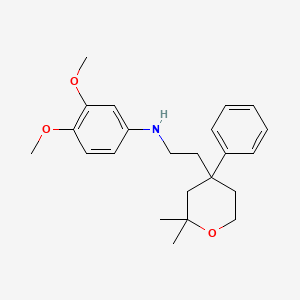
Icmt-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icmt-IN-8 is a chemical compound known for its inhibitory effects on isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme involved in the post-translational modification of proteins, particularly those containing the CaaX motif, which is crucial for the proper localization and function of these proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-8 involves the preparation of methylated tetrahydropyranyl derivatives. The key steps include the methylation of tetrahydropyranyl intermediates, followed by various purification processes to achieve the desired compound. The reaction conditions typically involve the use of specific solvents and catalysts to facilitate the methylation process .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, ensuring the purity of intermediates, and employing large-scale purification techniques to produce this compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions: Icmt-IN-8 primarily undergoes inhibition reactions with ICMT. The compound interacts with the enzyme, preventing it from catalyzing the carboxylmethylation of isoprenylcysteine residues. This inhibition is crucial for its potential anti-cancer effects .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as methylating agents and tetrahydropyranyl intermediates. The reaction conditions typically include controlled temperatures and the use of specific solvents to ensure the desired chemical transformations .
Major Products Formed: The primary product formed from the synthesis of this compound is the inhibitor itself. The compound is characterized by its ability to inhibit ICMT with an IC50 value of 0.652 μM .
Applications De Recherche Scientifique
Icmt-IN-8 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cell lines by targeting ICMT. This inhibition disrupts the post-translational modification of RAS proteins, which are often mutated in cancers .
In addition to cancer research, this compound is used in studies involving protein localization and function. By inhibiting ICMT, researchers can investigate the role of post-translational modifications in protein behavior and cellular processes .
Mécanisme D'action
Icmt-IN-8 exerts its effects by inhibiting the activity of ICMT. ICMT is responsible for the carboxylmethylation of isoprenylcysteine residues in proteins containing the CaaX motif. This modification is crucial for the proper localization and function of these proteins. By inhibiting ICMT, this compound prevents the proper localization of RAS proteins, thereby disrupting their signaling pathways and inhibiting cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Cysmethynil
- Indole-based ICMT inhibitors
- Other small-molecule ICMT inhibitors developed through high-throughput screening
Uniqueness of Icmt-IN-8: this compound stands out due to its specific inhibitory effects on ICMT with a relatively low IC50 value of 0.652 μM. This makes it a potent inhibitor compared to other similar compounds. Additionally, its effectiveness in disrupting RAS signaling pathways highlights its potential as a therapeutic agent in cancer research .
Propriétés
Formule moléculaire |
C23H31NO3 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3,4-dimethoxyaniline |
InChI |
InChI=1S/C23H31NO3/c1-22(2)17-23(13-15-27-22,18-8-6-5-7-9-18)12-14-24-19-10-11-20(25-3)21(16-19)26-4/h5-11,16,24H,12-15,17H2,1-4H3 |
Clé InChI |
RXRNRRDRMFLJER-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCO1)(CCNC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


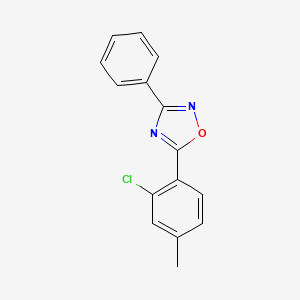
![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)

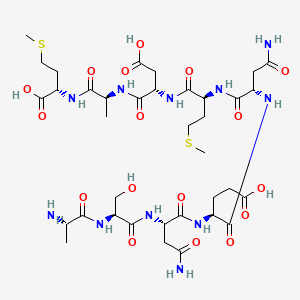
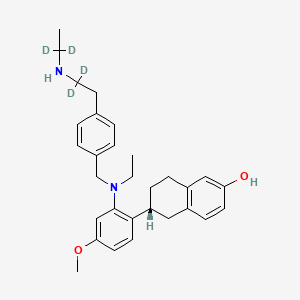

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
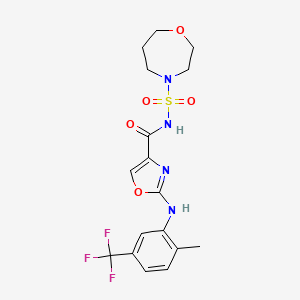
![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)
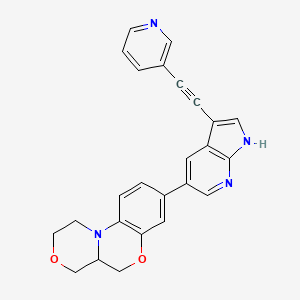
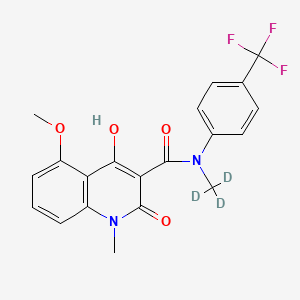
![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)

